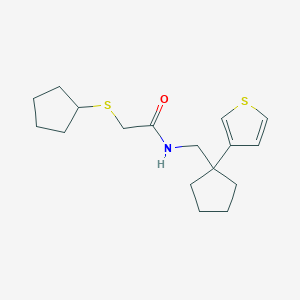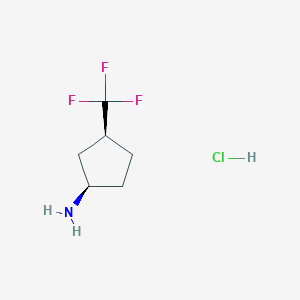![molecular formula C23H25NO4 B2885414 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid CAS No. 2137451-89-7](/img/structure/B2885414.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Oligomers
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, related to the chemical structure of interest, have been utilized in the preparation of oligomers derived from amide-linked neuraminic acid analogues. These oligomers range from one to eight units in length, showcasing the compound's utility in solid-phase synthesis and the potential for creating a variety of biologically relevant structures (Gregar & Gervay-Hague, 2004).
Carbon Nanotube Dispersion
The compound's derivatives have been used as surfactants for carbon nanotubes (CNTs), facilitating their dispersion in aqueous solutions. This application is particularly relevant for the preparation of CNT-based materials and technologies, demonstrating the compound's versatility in nanotechnology (Cousins et al., 2009).
Peptide Synthesis
In the realm of peptide synthesis, derivatives of the chemical structure serve as intermediates for creating peptides with reversibly protected amide bonds. This method aids in synthesizing difficult sequences by preventing interchain association, highlighting the compound's significant role in advancing peptide chemistry (Johnson et al., 1993).
Fluorescence Labeling Reagents
The compound's derivatives have also found application as fluorescence labeling reagents. For example, 6-methoxy-4-quinolone, a derivative, exhibits strong fluorescence across a wide pH range, making it an excellent candidate for biomedical analysis and labeling in aqueous media (Hirano et al., 2004).
Solid Phase Synthesis of Peptide Amides
A modified benzhydrylamine, incorporating the fluoren-9-ylmethoxycarbonyl group, has been developed for the solid-phase synthesis of peptide amides. This method, based on the Fmoc strategy, underscores the importance of such compounds in facilitating the synthesis of complex peptides and proteins (Funakoshi et al., 1988).
Mécanisme D'action
Target of Action
The primary targets of “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid” are currently unknown. This compound is structurally related to the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
Fmoc groups are typically used to protect the amino group during peptide synthesis, and are removed under basic conditions .
Analyse Biochimique
Biochemical Properties
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. It is known to interact with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is primarily inhibitory, as the protective group prevents the enzymes from accessing the amino acid residues .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in protein synthesis and degradation. Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as the enzymes involved in transcription and translation are affected. The protective group also prevents the degradation of peptides by proteases, ensuring the stability of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function, potentially leading to changes in gene expression and enzyme activity. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression and enzyme activity. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism and peptide synthesis. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for the proper functioning of metabolic pathways and the synthesis of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The compound’s distribution within tissues can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that the compound reaches the appropriate subcellular locations, where it can interact with enzymes and other biomolecules to exert its effects .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(20(13-23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIOMMFCUWSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)
![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)
![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)


![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)
![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)



![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)
